

# REV 5901: A Potent 5-Lipoxygenase Inhibitor with Notable Selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **REV 5901**

Cat. No.: **B1663037**

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of a compound is paramount. This guide provides a comparative analysis of **REV 5901**, a potent inhibitor of 5-lipoxygenase (5-LOX), and its activity against other lipoxygenase isoforms.

**REV 5901** is a well-characterized inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1][2][3] The compound has demonstrated significant inhibitory activity against 5-LOX in various in vitro and cellular models. However, a comprehensive understanding of its selectivity profile against other lipoxygenase enzymes, such as 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX), is crucial for its application as a specific research tool and for potential therapeutic development.

## Comparative Inhibitory Activity of **REV 5901**

The inhibitory potency of **REV 5901** is most pronounced against 5-lipoxygenase. In studies using canine neutrophils, **REV 5901** inhibited the generation of the 5-LOX product leukotriene B4 (LTB4) with a half-maximal inhibitory concentration (IC<sub>50</sub>) of approximately 2.5 μM. Further studies have demonstrated its efficacy in lung tissue, where it inhibited the antigen-induced release of leukotrienes D4 (LTD4) and LTB4 in guinea-pig lung with IC<sub>50</sub> values of 9.6 ± 2.9 μM and 13.5 ± 2.2 μM, respectively.[1] In human lung tissue, **REV 5901** inhibited the calcium ionophore-induced release of peptide leukotrienes and LTB4 with IC<sub>50</sub> values of 11.7 ± 2.2 μM and 10.0 ± 1.1 μM, respectively.[1]

A key aspect of **REV 5901**'s profile is its selectivity. Research has shown that at concentrations as high as 50  $\mu$ M, **REV 5901** did not inhibit other enzymes involved in the arachidonic acid cascade, such as phospholipase A2, cyclooxygenase, or thromboxane synthetase.[\[1\]](#) This indicates a high degree of selectivity for the lipoxygenase pathway over the cyclooxygenase pathway.

While direct comparative IC<sub>50</sub> values for **REV 5901** against 12-LOX and 15-LOX are not readily available in the reviewed literature, the existing data strongly suggests a preference for 5-LOX inhibition.

| Target<br>Enzyme/Syste<br>m               | Inhibitory<br>Concentration<br>(IC <sub>50</sub> ) | Species/Syste<br>m         | Stimulus             | Reference           |
|-------------------------------------------|----------------------------------------------------|----------------------------|----------------------|---------------------|
| 5-Lipoxygenase<br>(LTB4<br>generation)    | ~ 2.5 $\mu$ M                                      | Canine<br>Neutrophils      | A23187               |                     |
| 5-Lipoxygenase<br>(iLTD4 release)         | 9.6 $\pm$ 2.9 $\mu$ M                              | Guinea-Pig Lung            | Antigen              | <a href="#">[1]</a> |
| 5-Lipoxygenase<br>(iLTB4 release)         | 13.5 $\pm$ 2.2 $\mu$ M                             | Guinea-Pig Lung            | Antigen              | <a href="#">[1]</a> |
| 5-Lipoxygenase<br>(peptide LT<br>release) | 11.7 $\pm$ 2.2 $\mu$ M                             | Human Lung                 | Calcium<br>Ionophore | <a href="#">[1]</a> |
| 5-Lipoxygenase<br>(iLTB4 release)         | 10.0 $\pm$ 1.1 $\mu$ M                             | Human Lung                 | Calcium<br>Ionophore | <a href="#">[1]</a> |
| Cyclooxygenase                            | No inhibition at<br>50 $\mu$ M                     | Guinea-Pig &<br>Human Lung | -                    | <a href="#">[1]</a> |
| Thromboxane<br>Synthetase                 | No inhibition at<br>50 $\mu$ M                     | Guinea-Pig &<br>Human Lung | -                    | <a href="#">[1]</a> |

## Experimental Methodologies

The determination of the inhibitory activity of **REV 5901** on 5-lipoxygenase has been conducted using various experimental setups. A common approach involves the use of isolated cells or tissues that are known to produce leukotrienes upon stimulation.

## Cell-Based Lipoxygenase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory effect of compounds like **REV 5901** on 5-lipoxygenase activity in a cellular context.

### 1. Cell Preparation:

- Polymorphonuclear leukocytes (PMNLs) or other suitable cell lines (e.g., RBL-1) are isolated and suspended in a buffered salt solution.

### 2. Pre-incubation with Inhibitor:

- The cell suspension is pre-incubated with varying concentrations of **REV 5901** or a vehicle control for a defined period at 37°C.

### 3. Stimulation of Leukotriene Synthesis:

- Leukotriene production is initiated by adding a stimulating agent, such as the calcium ionophore A23187 or an appropriate antigen.

### 4. Termination of Reaction:

- The reaction is stopped after a specific incubation time by centrifugation and/or the addition of a quenching agent.

### 5. Quantification of Leukotrienes:

- The amount of leukotrienes (e.g., LTB4, LTD4) in the supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

### 6. Data Analysis:

- The percentage of inhibition for each concentration of **REV 5901** is calculated relative to the vehicle control. The IC<sub>50</sub> value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

## Visualizing the Mechanism and Workflow

To further illustrate the context of **REV 5901**'s action and the experimental approach to its characterization, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Lipoxygenase signaling pathway and the inhibitory action of **REV 5901**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the IC50 of **REV 5901**.

In conclusion, **REV 5901** is a potent and selective inhibitor of 5-lipoxygenase. Its demonstrated lack of activity against cyclooxygenase and thromboxane synthetase at high concentrations underscores its utility as a specific tool for studying the 5-lipoxygenase pathway. Further studies are warranted to definitively quantify its cross-reactivity with other lipoxygenase isoforms, which would provide an even more complete picture of its selectivity profile.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Inhibition by REV-5901 of leukotriene release from guinea-pig and human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a 5-lipoxygenase inhibitor, REV-5901, on leukotriene and histamine release from human lung tissue in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [REV 5901: A Potent 5-Lipoxygenase Inhibitor with Notable Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1663037#rev-5901-specificity-and-cross-reactivity-with-other-lipoxygenases>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)